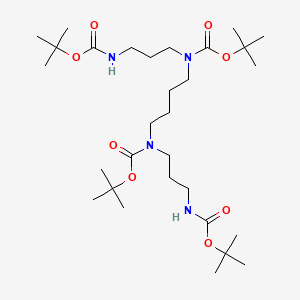
2,5-Dimethylpiperazine dihydrochloride
説明
2,5-Dimethylpiperazine is a derivative of piperazine . It has a molecular formula of C6H14N2 and a molecular weight of 114.19 . It’s used for research and development purposes .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of 2,5-Dimethylpiperazine can be viewed as a 2D Mol file or as a computed 3D SD file . The structure is also influenced by different metal halide anions when used as a structure-directing agent .Chemical Reactions Analysis
The key step in the synthesis of 2-substituted chiral piperazines involves an aza-Michael addition between diamine and the in situ generated sulfonium salt . The templating effect of trans-2,5-dimethylpiperazine has been analyzed for different metal halide anions to understand its influence on different inorganic networks .Physical and Chemical Properties Analysis
2,5-Dimethylpiperazine is a substance used for research and development . More specific physical and chemical properties were not found in the retrieved papers.Safety and Hazards
2,5-Dimethylpiperazine is classified as having acute toxicity and can cause skin corrosion . It’s toxic in contact with skin and causes severe skin burns and eye damage . Safety measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and ensuring adequate ventilation .
作用機序
Target of Action
2,5-Dimethylpiperazine dihydrochloride is a chemical compound with a wide range of applications. It has been found to interact with various metal halide anions, influencing their inorganic networks . The primary targets of this compound are therefore these metal halide anions, which play crucial roles in various biochemical processes.
Mode of Action
The compound interacts with its targets through a process known as templating effects . This involves the compound acting as a structure-directing agent, influencing the structural dimensionality of hybrid metal halides . The resulting changes include variations in the dimensionalities of the inorganic networks of these hybrid materials .
Biochemical Pathways
It is known that the compound’s interaction with metal halide anions can influence various inorganic networks . These networks are involved in numerous biochemical pathways, and changes in their structure could potentially have downstream effects on these pathways.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific metal halide anions it interacts with. By influencing the structural dimensionality of hybrid metal halides, the compound can potentially affect various cellular processes that these inorganic networks are involved in .
特性
IUPAC Name |
2,5-dimethylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-5-3-8-6(2)4-7-5;;/h5-8H,3-4H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTVEDVYURXGPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[1,2,4]Triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3373306.png)


![tert-butyl N-{4-[2-oxo-2-(piperazin-1-yl)ethyl]phenyl}carbamate](/img/structure/B3373322.png)




![3-[(3-Methylbut-2-en-1-yl)oxy]benzoic acid](/img/structure/B3373366.png)

